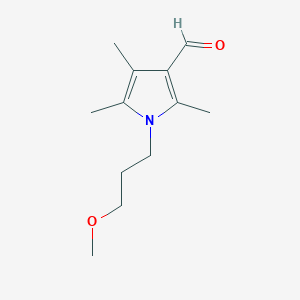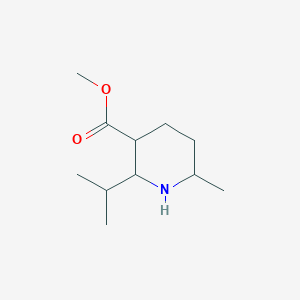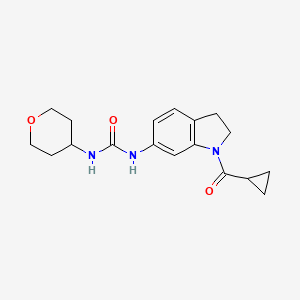
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of urea derivatives and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Reactions and Chemical Transformations
Cyclization and Derivative Formation : Compounds like urea 1, formed from anthranilonitrile and 3-chloropropyl isocyanate, undergo various cyclizations forming different chemical structures such as 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one under different conditions (Papadopoulos, 1984).
Iron(III) Complex Formation : N-Hydroxyamide-containing heterocycles, such as N-(benzyloxy)urea, react with various compounds to form structures like 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone. These compounds exhibit the ability to form complexes with iron(III), indicating potential applications in chelation and metal coordination chemistry (Ohkanda et al., 1993).
Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines : These compounds, including derivatives of urea, have shown efficacy as NOP and opioid receptor agonists in preclinical models, highlighting their potential in pain management and neurological research (Schunk et al., 2014).
Direct N-cyclopropylation : The direct transfer of a cyclopropyl group to the nitrogen of a heterocycle or an amide, as demonstrated in certain reactions, showcases potential applications in pharmaceutical and medicinal chemistry due to the unique spatial and electronic features of cyclopropanes (Gagnon et al., 2007).
Synthesis and Catalysis
Multicomponent One-Pot Synthesis : The use of urea as an organo-catalyst in the synthesis of functionalized pyrans and pyran-annulated heterocycles demonstrates its utility in eco-friendly and efficient chemical synthesis (Brahmachari & Banerjee, 2014).
Fischer Indolization in Green Chemistry : Deep eutectic solvents, such as a mixture of L-(+)-tartaric acid and dimethyl urea, have been used to prepare complex indole derivatives, expanding the scope of green chemistry applications (Kotha & Chakkapalli, 2017).
Pd(II)-Catalyzed Cyclization-Oxidation : This process, used for the synthesis of indole-cyclic urea fused derivatives, demonstrates the potential for intricate synthesis of pharmacologically relevant compounds (Tao & Shi, 2018).
Brønsted Acid Catalyzed Cyclization : This method has been used for the synthesis of polysubstituted imidazole and pyrrole derivatives, showcasing the potential for creating complex molecular structures in pharmaceutical research (Dai et al., 2016).
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLGKKEBUKPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)
![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)
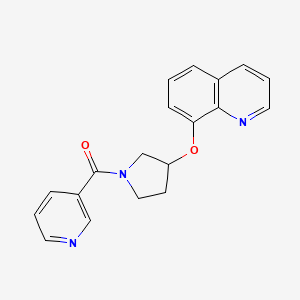
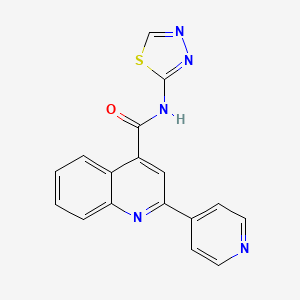


![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)
